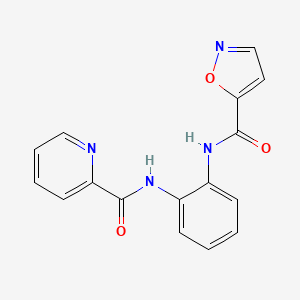

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Méthodes De Préparation

The synthesis of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of aldehydes with primary nitro compounds. This reaction typically requires a 1:2 molar ratio of aldehydes to primary nitro compounds, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Analyse Des Réactions Chimiques

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aldehydes, primary nitro compounds, and activated ketones . The major products formed from these reactions are isoxazole derivatives, which can be further modified to introduce different substituents at various positions of the heterocyclic ring .

Applications De Recherche Scientifique

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These compounds are used in drug discovery and development, as they provide a diverse chemical space for binding to biological targets .

Mécanisme D'action

The mechanism of action of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives exert their effects by binding to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as indole derivatives and other isoxazole derivatives. Indole derivatives, like isoxazoles, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . the unique structure of this compound, with its isoxazole ring and picolinamido group, provides distinct chemical and biological properties that set it apart from other compounds .

Similar Compounds

- Indole derivatives

- Other isoxazole derivatives

- Thiadiazole derivatives

- Oxadiazole derivatives

- Isothiazole derivatives

Activité Biologique

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of isoxazole derivatives with picolinamide. The structural framework includes an isoxazole ring, which is known for its diverse biological activities, and a picolinamide moiety that may enhance its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, a study on similar isoxazole derivatives demonstrated their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 3 | CT-26 (Colon) | 2.5 | Inhibition of JAK3/STAT3 signaling |

| 2d | Hep3B (Liver) | 23 | Induction of apoptosis |

| 2e | HeLa (Cervical) | 15.48 | Cell cycle arrest in G2/M phase |

The compound N-(4-chlorophenyl)-5-carboxamidyl isoxazole (compound 3) showed promising results with an IC50 value of 2.5 μg/mL against colon cancer cells, indicating strong potential as a chemotherapeutic agent . The mechanism involved the down-regulation of phosphorylated STAT3, suggesting that targeting this pathway could be beneficial in cancer treatment.

Antioxidant Activity

In addition to anticancer properties, isoxazole derivatives have been evaluated for their antioxidant capabilities. The antioxidant activity can be quantified using assays such as DPPH and CUPRAC. A related study found that certain oxadiazole compounds exhibited significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress .

Enzyme Inhibition

Isoxazole derivatives have also shown promise as enzyme inhibitors. Inhibitory effects against various enzymes such as cholinesterases and glucosidases have been reported, indicating potential applications in treating conditions like diabetes and neurodegenerative diseases . For instance, one study highlighted the enzyme inhibitory properties of a related compound, demonstrating its potential for therapeutic applications beyond oncology.

Case Studies and Research Findings

Several case studies have illustrated the biological activity of compounds similar to this compound:

- Case Study on Colon Cancer : A derivative was tested against mouse colon tumor cells and demonstrated significant cytotoxicity through necrosis rather than apoptosis .

- Breast Cancer Study : Isoxazole-amide analogues were synthesized and evaluated for their efficacy against breast cancer cell lines, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antioxidant Assessment : A series of oxadiazole compounds were tested for their antioxidant properties, showing strong activity in reducing oxidative stress markers .

Propriétés

IUPAC Name |

N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEGQRBBRWCWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.